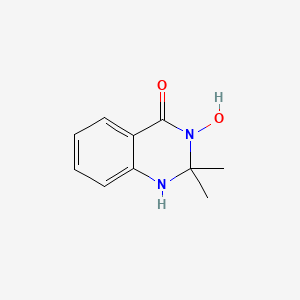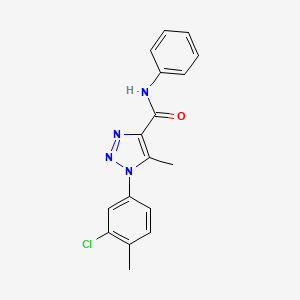
Clorhidrato de 2-metoxi-N-(2-(4-((4-metoxi-fenil)sulfonil)piperazin-1-il)etil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H28ClN3O5S and its molecular weight is 469.98. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- En un estudio, se examinaron seis derivados de piperazina sintéticos (incluido el compuesto D2) por su eficacia como inhibidores de la acetilcolinesterasa (AChEIs) a través de estudios in silico e in vitro .
- D2 mejoró la memoria a corto plazo, los niveles de ansiedad y la actividad de la AChE, al tiempo que restauraba las enzimas antioxidantes endógenas .
- Por ejemplo, los derivados de 1-(2-metoxi-fenil)piperazina se han funcionalizado mediante reacciones de adición de Aza-Michael y se han utilizado en la síntesis de derivados de la base de Tröger sustituidos con amina cíclica .
- HBK-10 se dirigió a los receptores 5-HT1A y D2 y exhibió propiedades prometedoras en estudios preclínicos .
- Además, D2 previno la peroxidación de lípidos, el daño a las proteínas y restauró las enzimas antioxidantes endógenas .
Investigación sobre la enfermedad de Alzheimer
Investigación sobre el cáncer
Propiedades antidepresivas
Potencial neuroprotector
Información estructural
Mecanismo De Acción
Target of Action
Similar piperazine derivatives have been found to interact withdopamine receptors , specifically the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor activity, cognition, and reward.
Mode of Action
It’s known that piperazine derivatives can inhibitmicrotubule synthesis and act as acetylcholinesterase inhibitors (AChEIs) . AChEIs prevent the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, thereby increasing its availability.
Biochemical Pathways
The compound may affect the cholinergic pathway by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can enhance cholinergic neurotransmission, which is crucial for memory and learning. Additionally, by interacting with dopamine receptors, it may influence the dopaminergic pathway , which is involved in reward, motivation, and motor control .
Pharmacokinetics
One study suggests that a similar piperazine derivative hasadequate pharmacokinetic properties . Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), greatly influence a drug’s bioavailability and therapeutic effectiveness.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. As an AChEI, it could potentially improve memory and learning by increasing acetylcholine levels . If it acts on dopamine receptors, it might influence behaviors related to reward and motivation .
Propiedades
IUPAC Name |
2-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S.ClH/c1-28-17-7-9-18(10-8-17)30(26,27)24-15-13-23(14-16-24)12-11-22-21(25)19-5-3-4-6-20(19)29-2;/h3-10H,11-16H2,1-2H3,(H,22,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFHKQCXWCDKLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=CC=C3OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2415163.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2415166.png)

![4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide](/img/structure/B2415170.png)
![N'-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2415171.png)
![3-amino-N-(2,4-difluorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2415172.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2415173.png)


![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2415177.png)

![2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE](/img/structure/B2415181.png)
![tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate](/img/structure/B2415183.png)
